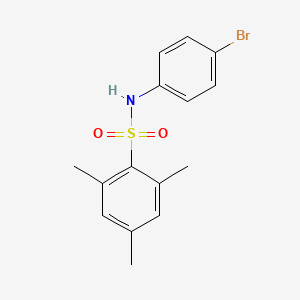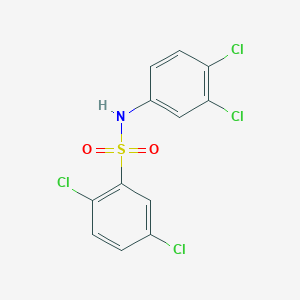
2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide
Descripción general
Descripción
2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, also known as DCDP, is a sulfonamide compound that has been widely studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide involves the inhibition of CA IX, which is an enzyme that plays a critical role in pH regulation in hypoxic tumors. By inhibiting CA IX, 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide can disrupt the pH balance in the tumor microenvironment, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has been found to exhibit interesting biochemical and physiological effects. In addition to its selective inhibition of CA IX, 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has also been found to exhibit anti-inflammatory and anti-angiogenic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide in lab experiments include its selectivity for CA IX, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-angiogenic activities. However, one of the limitations of using 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. One potential direction is the development of more efficient synthesis methods for 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. Another direction is the exploration of the potential applications of 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide in cancer therapy, including its use in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide and its potential applications in other scientific fields.
Conclusion:
In conclusion, 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, or 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, is a sulfonamide compound that has been widely studied for its potential applications in various scientific fields. 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects. Its selective inhibition of CA IX makes it a potential target for cancer therapy, and its anti-inflammatory and anti-angiogenic activities make it a promising compound for further study. Despite its limitations, 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has the potential to contribute to the development of new treatments for cancer and other diseases.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has been studied for its potential applications in various scientific fields. One of the most significant applications of 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in hypoxic tumors. 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has been found to selectively inhibit CA IX, making it a potential target for cancer therapy.
Propiedades
IUPAC Name |
2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4NO2S/c13-7-1-3-10(15)12(5-7)20(18,19)17-8-2-4-9(14)11(16)6-8/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEIICCCKUAOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-furyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441328.png)
![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3441334.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3441336.png)
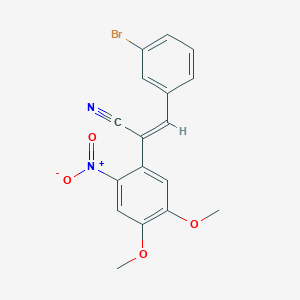
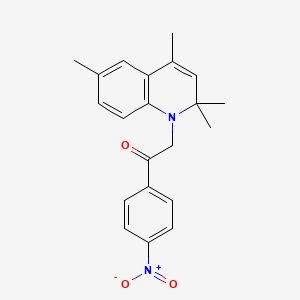
![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)

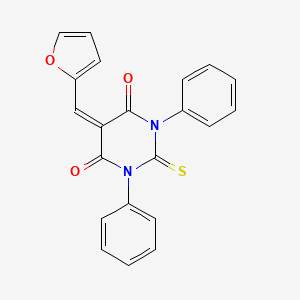
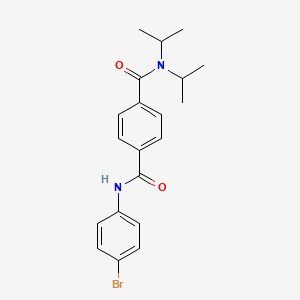
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3441394.png)
![methyl 2-nitro-4-{[(2,4,5-trichlorophenyl)amino]carbonyl}benzoate](/img/structure/B3441398.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3441405.png)
![1-(4-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441417.png)
